2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound that has garnered interest in scientific research due to its unique structure and potential applications. Its molecular formula is , and it has a molecular weight of approximately 291.35 g/mol. The compound is typically characterized by a purity of around 95% and is used primarily in laboratory settings for various research purposes.
This compound falls under the category of organic compounds, specifically pyrimidines, which are a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their role in biological systems, particularly in the structure of nucleic acids. The specific structure of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine suggests potential applications in medicinal chemistry and drug development, particularly due to the presence of both pyrimidine and pyrrolidine moieties.
The synthesis of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be achieved through various methods involving standard organic synthesis techniques. One possible approach includes:
The technical details of these reactions would require optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
The molecular structure of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be represented using various chemical notation systems:
InChI=1S/C15H21N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(10-13)15(19)12-4-8-20-9-5-12/h2,6,12-13H,3-5,7-10H2,1H3
CCXFDCKDMPCCSQ-UHFFFAOYSA-N
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3CCOCC3
These representations provide insights into the compound's geometry and functional groups, which are essential for understanding its reactivity and interactions with biological systems.
The chemical reactivity of 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can include:
These reactions are significant for exploring the compound's potential as a building block in drug synthesis or other organic materials.
The mechanism of action for 2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is not fully elucidated but can be hypothesized based on its structural components:
Further studies would be necessary to clarify its precise biological mechanisms and therapeutic potential.
The physical properties include:
Key chemical properties involve:
These properties are critical for determining how the compound behaves in various environments and its suitability for different applications.
2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has potential applications in:
The versatility of this compound makes it valuable for ongoing research in various fields including pharmacology, biochemistry, and synthetic organic chemistry.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2